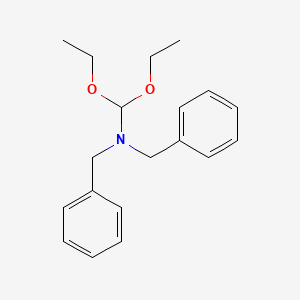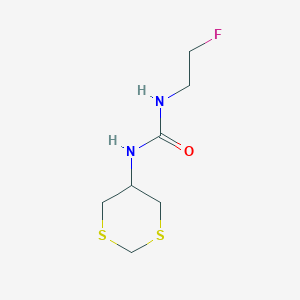
Cyclobutane, dichlorohexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane, dichlorohexafluoro- (C4Cl2F6) is a halogenated cyclobutane derivative characterized by the presence of chlorine and fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane, dichlorohexafluoro- typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutane with chlorine and fluorine gases under controlled conditions. This process requires specific catalysts and reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine .
Industrial Production Methods: Industrial production of cyclobutane, dichlorohexafluoro- often involves large-scale halogenation reactions. These reactions are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of chlorine and fluorine gases. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutane, dichlorohexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state derivatives.
Photochemical Reactions: The compound is also known to participate in photochemical reactions, where light energy induces chemical changes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation and reduction can produce different oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Cyclobutane, dichlorohexafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties .
Wirkmechanismus
The mechanism of action of cyclobutane, dichlorohexafluoro- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Cyclobutane, 1,2-dichlorohexafluoro-
- 1,2-Dichloroperfluorocyclobutane
- 1,4-Dichloro-1,2,2,3,3,4-hexafluorocyclobutane
- 2,3-Dichloro-1,1,2,3,4,4-hexafluorocyclobutane
Comparison: Cyclobutane, dichlorohexafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical propertiesIts high degree of halogenation makes it particularly useful in reactions requiring strong electron-withdrawing groups .
Eigenschaften
CAS-Nummer |
27154-45-6 |
|---|---|
Molekularformel |
C4Cl2F6 |
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
1,1-dichloro-2,2,3,3,4,4-hexafluorocyclobutane |
InChI |
InChI=1S/C4Cl2F6/c5-1(6)2(7,8)4(11,12)3(1,9)10 |
InChI-Schlüssel |
IKERVPAIKADBFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C1(F)F)(Cl)Cl)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


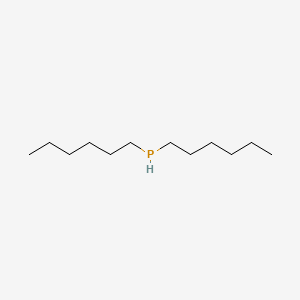
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
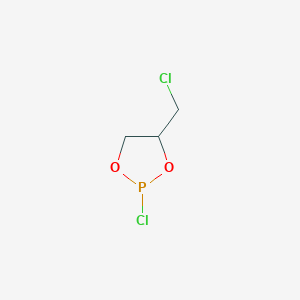
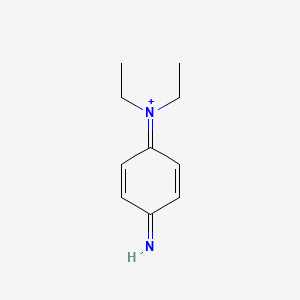
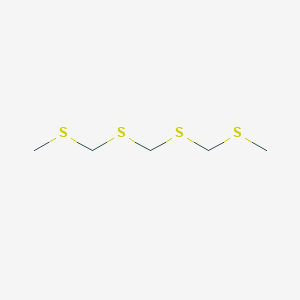
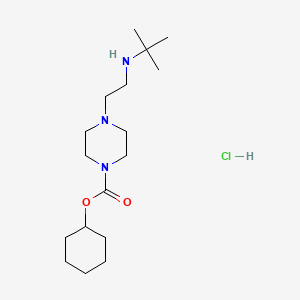
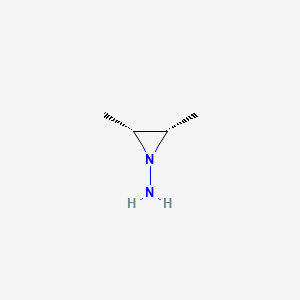
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)

![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)
